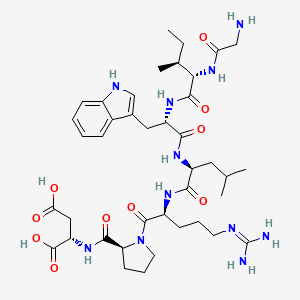![molecular formula C17H14O4S3 B14279383 2-[Di(benzenesulfonyl)methyl]thiophene CAS No. 119715-40-1](/img/structure/B14279383.png)
2-[Di(benzenesulfonyl)methyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Di(benzenesulfonyl)methyl]thiophene is a heterocyclic compound containing a thiophene ring substituted with a di(benzenesulfonyl)methyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(benzenesulfonyl)methyl]thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through electrophilic aromatic substitution, where the benzenesulfonyl group is introduced to the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of thiophene derivatives . These methods provide efficient and scalable routes for the production of this compound.
化学反应分析
Types of Reactions
2-[Di(benzenesulfonyl)methyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzenesulfonyl groups can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
科学研究应用
2-[Di(benzenesulfonyl)methyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
作用机制
The mechanism of action of 2-[Di(benzenesulfonyl)methyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress response and signal transduction .
相似化合物的比较
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Di(benzenesulfonyl)thiophene: A similar compound with two benzenesulfonyl groups at the 2 and 5 positions.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Uniqueness
2-[Di(benzenesulfonyl)methyl]thiophene is unique due to the presence of the di(benzenesulfonyl)methyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
119715-40-1 |
|---|---|
分子式 |
C17H14O4S3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
2-[bis(benzenesulfonyl)methyl]thiophene |
InChI |
InChI=1S/C17H14O4S3/c18-23(19,14-8-3-1-4-9-14)17(16-12-7-13-22-16)24(20,21)15-10-5-2-6-11-15/h1-13,17H |
InChI 键 |
PTOSJLSTIKAOJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



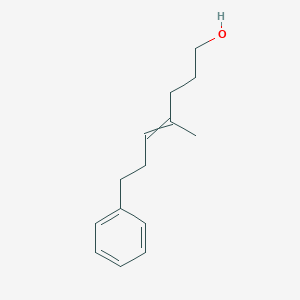
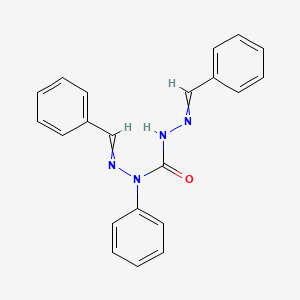
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)
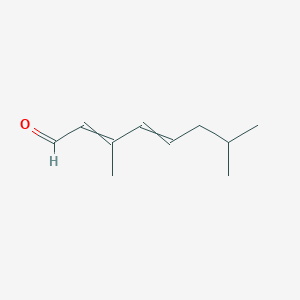

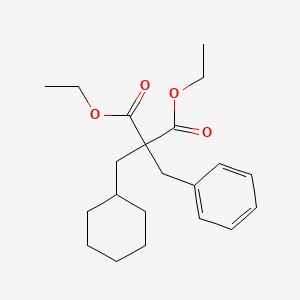
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
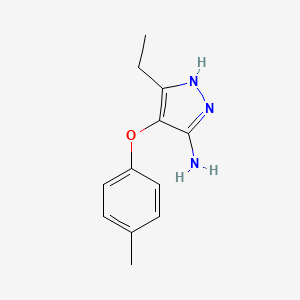
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
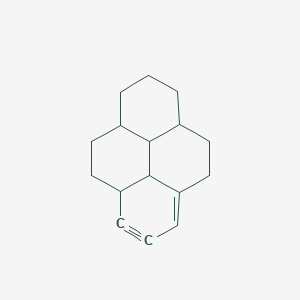
![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)
